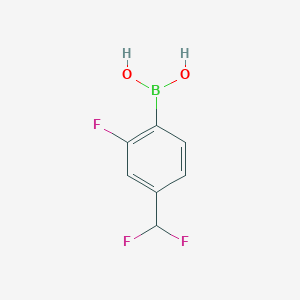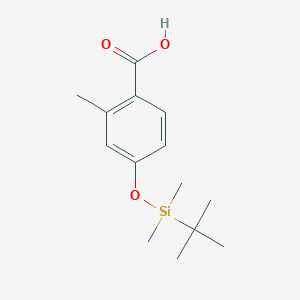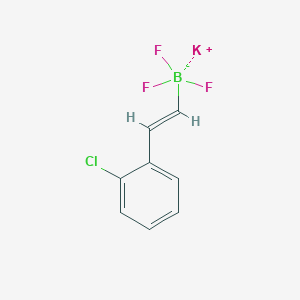
3-(3-Azidopropoxy)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Azidopropoxy)aniline hydrochloride is an organic compound that features an azide group attached to a propoxy chain, which is further connected to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Azidopropoxy)aniline hydrochloride typically involves the following steps:
Preparation of 3-(3-Azidopropoxy)aniline: This can be achieved by reacting 3-chloropropoxy aniline with sodium azide in a suitable solvent such as dimethylformamide (DMF) under reflux conditions.
Formation of Hydrochloride Salt: The free base form of 3-(3-Azidopropoxy)aniline is then treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Azidopropoxy)aniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of amines or other functional groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF under reflux.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or catalytic hydrogenation with palladium on carbon (Pd/C).
Cycloaddition: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) in the presence of a copper catalyst.
Major Products
Substitution: Formation of substituted anilines.
Reduction: Formation of 3-(3-Aminopropoxy)aniline.
Cycloaddition: Formation of 1,2,3-triazoles.
Aplicaciones Científicas De Investigación
3-(3-Azidopropoxy)aniline hydrochloride has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, particularly those containing azide or amine functionalities.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, especially those that require azide or amine groups for biological activity.
Materials Science: It can be utilized in the preparation of functional materials, such as polymers and dendrimers, which have applications in drug delivery and nanotechnology.
Mecanismo De Acción
The mechanism of action of 3-(3-Azidopropoxy)aniline hydrochloride depends on its chemical reactivity, particularly the azide group. The azide group can participate in cycloaddition reactions, forming stable triazole rings, which are important in bioconjugation and click chemistry. The aniline moiety can also interact with various biological targets, potentially affecting enzyme activity or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Aminopropoxy)aniline: Similar structure but with an amine group instead of an azide.
3-(3-Chloropropoxy)aniline: Precursor in the synthesis of 3-(3-Azidopropoxy)aniline.
4-(3-Azidopropoxy)aniline: Positional isomer with the azide group attached to the para position.
Uniqueness
3-(3-Azidopropoxy)aniline hydrochloride is unique due to the presence of the azide group, which imparts distinct reactivity and allows for specific applications in click chemistry and bioconjugation. The combination of the azide and aniline functionalities makes it a valuable intermediate in various synthetic and research applications.
Propiedades
Fórmula molecular |
C9H13ClN4O |
|---|---|
Peso molecular |
228.68 g/mol |
Nombre IUPAC |
3-(3-azidopropoxy)aniline;hydrochloride |
InChI |
InChI=1S/C9H12N4O.ClH/c10-8-3-1-4-9(7-8)14-6-2-5-12-13-11;/h1,3-4,7H,2,5-6,10H2;1H |
Clave InChI |
DEQXISJHSMNTMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OCCCN=[N+]=[N-])N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(1R,2S,5S)-6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13459636.png)
![1-{1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methanaminetrihydrochloride](/img/structure/B13459639.png)
![8-Methoxy-2-azadispiro[3.1.3^{6}.1^{4}]decane, trifluoroacetic acid](/img/structure/B13459643.png)
![3-(3-{[3-(4-azidobutoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13459644.png)
![tert-butylN-[(2-methylthian-4-yl)methyl]carbamate](/img/structure/B13459648.png)

![rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclobutyl]acetic acid](/img/structure/B13459667.png)
![Methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13459675.png)



![2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B13459719.png)

amine hydrochloride](/img/structure/B13459728.png)
